(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-25-10-9-20-15-8-7-14(21(23)24)12-16(15)26-18(20)19-17(22)11-13-5-3-2-4-6-13/h2-8,12H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSPDSSSUIYYFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structural features, including the nitro group and methoxyethyl side chain, are believed to contribute significantly to its biological efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through its structure-activity relationships (SAR). Compounds with similar benzothiazole moieties have shown promising pharmacological effects. For instance, studies have indicated that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, a critical pathway in the apoptotic process .
Table 1: Summary of Biological Activities
The mechanism of action of this compound involves several pathways:
- Caspase Activation : The compound has been shown to activate procaspase-3, leading to increased levels of active caspase-3, which is crucial for the apoptotic process in cancer cells .
- Interaction with Biological Targets : It may interact with various molecular targets including enzymes and receptors involved in cell signaling pathways, potentially modulating processes such as cell proliferation and apoptosis.
- Oxidative Stress Modulation : The presence of the nitro group could enhance oxidative stress within cells, contributing to its cytotoxic effects against tumor cells .
Case Studies
Recent studies have evaluated the anticancer activity of related benzothiazole derivatives, highlighting their potential in targeting specific cancer cell lines. For example, compounds similar to this compound were tested against U937 and MCF-7 cell lines, demonstrating significant selectivity and potency .
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | MCF-7 | 6.6 | Induction of apoptosis |
| Control | - | - | DMSO (negative control) |
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity:
Recent studies have indicated that benzothiazole derivatives, including (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide, exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest moderate to strong activity against pathogens such as Mycobacterium tuberculosis .
2. Anticancer Potential:
Research has demonstrated that benzothiazole derivatives can inhibit cancer cell proliferation. The compound may share similar anticancer mechanisms, potentially acting on estrogen receptor-positive breast cancer cell lines. Studies utilizing Sulforhodamine B assays have reported promising results for structurally related compounds .
3. Anti-inflammatory Effects:
Molecular docking studies have suggested that this compound may act as an inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. This indicates a potential use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Benzothiazole-Acetamide Derivatives
A comparative analysis of structurally related benzothiazole-acetamide compounds reveals key differences in substituents, synthetic routes, and biological activities:
Key Structural and Functional Differences
- Nitro vs. Trifluoromethyl Substituents: The 6-nitro group in the target compound contrasts with the 6-trifluoromethyl group in the patented analogues.
- Acetamide Modifications : The phenylacetamide moiety in the target compound is simpler compared to compound 6d , which incorporates a thiadiazole-thio linker and phenylureido group. The latter’s extended structure likely enhances VEGFR-2 binding via π-π stacking and hydrogen bonding.
- Synthetic Routes : The target compound’s Z-configuration may require stereoselective synthesis, whereas analogues like 6d and 6c rely on copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution.
Q & A
Q. What are the standard synthetic routes for preparing (Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution. For example, substituted benzo[d]thiazole intermediates are often prepared by reacting 2-chloroacetamide derivatives with sodium azide to form azides, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key parameters include:
- Solvent system : A 3:1 ratio of tert-butanol/water optimizes cycloaddition efficiency .
- Catalyst : 10 mol% Cu(OAc)₂ ensures regioselectivity for 1,4-disubstituted triazoles .
- Purification : Recrystallization in ethanol achieves >95% purity .
Yield improvements (60–75%) require precise stoichiometry and avoiding excess NaN₃, which can lead to side products .
Q. How is the Z-isomer configuration confirmed experimentally?
- Methodological Answer : The Z-configuration is determined via:
- ¹H NMR : Coupling constants (e.g., J = 8–10 Hz for vinylic protons) and NOE correlations between the methoxyethyl group and nitrobenzothiazole protons .
- IR Spectroscopy : Stretching frequencies for C=O (1671–1682 cm⁻¹) and NO₂ (1504–1535 cm⁻¹) confirm electronic interactions consistent with the Z-form .
- X-ray crystallography (if available): Direct visualization of spatial arrangement .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected shifts in ¹³C NMR)?
- Methodological Answer : Discrepancies arise from tautomerism or solvent effects. To address this:
- Variable Temperature NMR : Monitor dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets and cross-validate with experimental data .
Q. How can the pharmacological potential of this compound be evaluated against kinase targets like VEGFR-2?
- Methodological Answer : Follow a multi-tiered approach:
- In vitro kinase assays : Use recombinant VEGFR-2 enzyme and ATP-Glo™ kits to measure IC₅₀ values. Reference compounds like sorafenib as controls .
- Molecular docking : Perform AutoDock Vina simulations with PDB ID 4ASD to analyze binding interactions (e.g., hydrogen bonding with Cys919, hydrophobic contacts with Leu840) .
- Apoptosis assays : Treat cancer cell lines (e.g., HepG2) and assess caspase-3 activation via flow cytometry .
Q. What are the challenges in optimizing the compound’s solubility for in vivo studies?
- Methodological Answer : Poor solubility (common with nitrobenzothiazoles) is addressed by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
